4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride
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Overview
Description
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride is an organic compound with the molecular formula C16H21ClO3. It is a benzoyl chloride derivative, characterized by the presence of a 1,3-dioxane ring substituted with a pentyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride typically involves the reaction of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Electrophilic Aromatic Substitution: The benzoyl chloride moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and water. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Substituted Benzoyl Chlorides: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of 4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analogue without the dioxane ring and pentyl group.
4-(1,3-Dioxan-2-YL)benzoyl Chloride: Lacks the pentyl substitution on the dioxane ring.
4-(5-Pentyl-1,3-dioxan-2-YL)benzoic Acid: The carboxylic acid precursor to the acyl chloride.
Uniqueness
4-(5-Pentyl-1,3-dioxan-2-YL)benzoyl chloride is unique due to the presence of both the 1,3-dioxane ring and the pentyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
4-(5-pentyl-1,3-dioxan-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-3-4-5-12-10-19-16(20-11-12)14-8-6-13(7-9-14)15(17)18/h6-9,12,16H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYPCNCYFHXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563565 |
Source
|
Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92892-62-1 |
Source
|
Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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